4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-14-3-4-16(23-2)17(11-14)24(21,22)20-8-5-15(6-9-20)12-19-10-7-18-13-19/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPRSMHFRUDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Substitution on the Piperidine Ring: The piperidine ring is functionalized with the imidazole moiety through nucleophilic substitution reactions.
Attachment of the Methoxy-Methylbenzenesulfonyl Group: This step involves sulfonylation reactions where the piperidine derivative is reacted with methoxy-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated imidazole or piperidine rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate imidazole and piperidine moieties. The structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .
Anticancer Properties
Research has indicated that derivatives of sulfonamide compounds, including those containing the piperidine structure, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, a series of sulfonamide derivatives demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The mechanism behind this activity often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antibacterial Activity
Compounds with the piperidine nucleus have also been evaluated for their antibacterial properties. The synthesized derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating their potential as antibacterial agents . The incorporation of imidazole rings may enhance their interaction with bacterial enzymes or cell membranes.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively. In vitro studies revealed that certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard drugs . This suggests that they could serve as leads for developing new therapeutic agents.
Molecular Hybrid Design
The strategy of designing molecular hybrids by combining different pharmacophores has been effective in enhancing biological activity. For example, hybrid compounds that integrate the structures of triazine rings with sulfonamide fragments have shown promising anticancer activity . This approach allows for the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce side effects.
Case Study: Anticancer Evaluation
A study reported the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives which were evaluated for anticancer activity against several human cancer cell lines. The results indicated a significant reduction in cell viability, supporting the hypothesis that these compounds can be developed into effective anticancer agents .
Case Study: Antibacterial Screening
Another research effort focused on evaluating the antibacterial properties of synthesized piperidine derivatives against various bacterial strains. The findings highlighted that specific modifications to the piperidine structure led to enhanced antibacterial activity, making these compounds suitable candidates for further development as antibiotics .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole moiety can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Nitric Oxide Synthase (NOS) Inhibition
The compound 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine () demonstrated potent inhibition of nitric oxide formation (IC₅₀: 10–50 nM) in murine iNOS models. Its phenoxy-imidazole substituent likely facilitates hydrogen bonding with active-site residues, while the benzodioxol group enhances lipophilicity for membrane penetration .
Histamine Receptor Antagonism
Astemizole () highlights the role of piperidine-benzimidazole hybrids in H1 receptor antagonism. Its 4-fluorophenyl and 4-methoxyphenethyl groups optimize hydrophobic interactions with receptor subpockets. The target compound’s imidazole-methyl group could mimic the benzimidazole’s π-stacking capability, but the sulfonyl aryl substituent may alter binding kinetics due to steric or electronic effects .
Structural Simplicity vs. Complexity
4-(1H-Imidazol-4-yl)-1-methylpiperidine () has a minimalistic structure (MW: 165.24) compared to the target compound (MW: ~335.07).
Epigenetic Modulation
Its morpholino and pyridinone groups enable selective BET bromodomain binding. The target compound’s sulfonyl group could similarly engage polar residues in epigenetic regulatory proteins, though this remains speculative without direct data .
Biological Activity
The compound 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine is a novel piperidine derivative featuring an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptor systems and its therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates the presence of a piperidine ring, a methoxy group, a methyl group, and an imidazole ring, which are critical for its biological activity.
1. Interaction with Opioid Receptors
Research indicates that compounds similar to this compound exhibit significant affinities for delta-, mu-, and kappa-opioid receptors. For instance, a related class of imidazole-piperidine derivatives has shown selective agonistic activity towards delta-opioid receptors, with some exhibiting K(i) values as low as 18 nM, indicating high potency . These interactions suggest potential applications in pain management and treatment of opioid dependence.
2. Anxiolytic and Antidepressant Effects
In vivo studies have demonstrated that certain derivatives within this chemical class exhibit anxiolytic and antidepressant-like effects. In particular, compounds were evaluated using the mouse tail suspension test and the neonatal ultrasonic vocalization test, showing significant reductions in depressive-like behaviors . This highlights the therapeutic potential of these compounds in treating anxiety disorders and depression.
Case Studies
Several case studies have been conducted to explore the pharmacological profiles of imidazole-piperidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
